
2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide, also known as JNJ-47965567, is a novel small molecule that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been found to exhibit promising results in preclinical studies for various diseases.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by modulating the activity of various enzymes and receptors in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that plays a key role in the regulation of glucose and lipid metabolism.
Effets Biochimiques Et Physiologiques
2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide has been found to exhibit various biochemical and physiological effects. In preclinical studies, the compound has been found to reduce inflammation and pain. It has also been found to exhibit antitumor activity by inhibiting the growth of cancer cells. The compound has been found to exhibit neuroprotective effects in animal models of Alzheimer's disease and multiple sclerosis. The compound has also been found to regulate glucose and lipid metabolism, making it a potential therapeutic option for metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide in lab experiments include its reproducibility, low toxicity, and potential therapeutic applications. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for further studies to establish its safety and efficacy in humans.
Orientations Futures
There are several future directions for the scientific research application of 2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide. One potential direction is the further investigation of its therapeutic potential in various diseases such as cancer, Alzheimer's disease, and multiple sclerosis. Another potential direction is the development of more efficient synthesis methods for this compound. Furthermore, the safety and efficacy of this compound in humans need to be established through clinical trials.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide involves a multi-step process. The first step involves the preparation of 2-chloro-4-pyridinecarboxylic acid, which is then reacted with 2-methoxypyridine-3-amine to form the intermediate compound. This intermediate is then subjected to a series of reactions to form the final product, 2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide. The synthesis method has been reported in detail in the scientific literature and has been found to be reproducible.
Applications De Recherche Scientifique
2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide has been found to exhibit potential therapeutic applications in various diseases. In preclinical studies, this compound has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. The compound has also been found to exhibit potential in the treatment of neurological disorders such as Alzheimer's disease and multiple sclerosis. The scientific research application of this compound is still in the early stages, and further studies are required to establish its therapeutic potential in humans.
Propriétés
IUPAC Name |
2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-18-12-9(3-2-5-15-12)16-11(17)8-4-6-14-10(13)7-8/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYBYXWELMROOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methoxypyridin-3-yl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid](/img/structure/B2586203.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2586204.png)
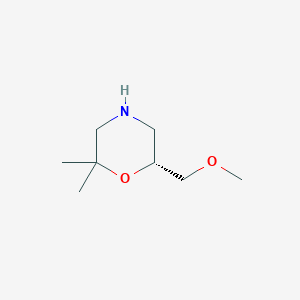
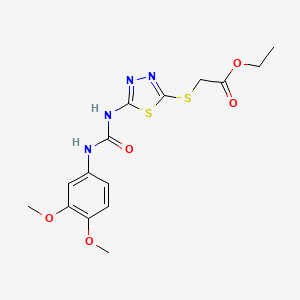
![N-allyl-1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2586207.png)
![N-(3,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2586208.png)
![5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine](/img/structure/B2586211.png)
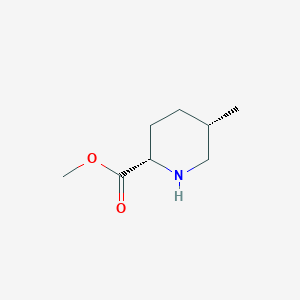

![1-[3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2586214.png)

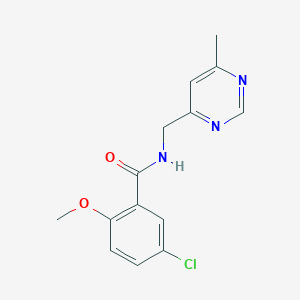
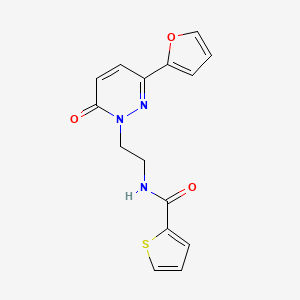
![N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2586222.png)